5-(3,3-Diethoxyprop-1-ynyl)pyridine-3-carboxylic acid
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Description
5-(3,3-Diethoxyprop-1-ynyl)pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 2470436-88-3 . It has a molecular weight of 249.27 . The IUPAC name for this compound is 5-(3,3-diethoxyprop-1-yn-1-yl)nicotinic acid . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15NO4/c1-3-17-12(18-4-2)6-5-10-7-11(13(15)16)9-14-8-10/h7-9,12H,3-4H2,1-2H3,(H,15,16) . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 249.27 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Scaffold Applications
Pyridine derivatives serve as essential scaffolds for synthesizing various functionalized chemical entities. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the utility of pyridine-based compounds in creating highly functionalized isoxazoles, which are pivotal in developing new chemical entities with potential biological activities (Ruano, Fajardo, & Martín, 2005). These methodologies highlight the adaptability of pyridine scaffolds in organic synthesis, providing pathways to novel compounds.
Catalysis
The Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters, utilizing pyridine derivatives, showcases the role of pyridine-based structures in catalytic processes. This method results in the formation of substituted pyridines, indicating the significance of pyridine derivatives in facilitating regioselective synthesis and their potential in creating complex molecules (Neely & Rovis, 2014).
Material Science
In material science, pyridine derivatives contribute to developing novel materials with unique properties. For instance, lanthanide-based coordination polymers assembled from derivatives of pyridine exhibit interesting photophysical properties. These materials, synthesized using pyridine-based ligands, have potential applications in optoelectronics and photonics due to their luminescence properties (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Properties
IUPAC Name |
5-(3,3-diethoxyprop-1-ynyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-17-12(18-4-2)6-5-10-7-11(13(15)16)9-14-8-10/h7-9,12H,3-4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZAKVKWDHHOFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CC1=CC(=CN=C1)C(=O)O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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